4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the sulfonation of 3-N,N-Dimethylaniline followed by coupling with 2-hydroxybenzoic acid. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The hydroxybenzoic acid moiety may contribute to antioxidant activity or metal chelation. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Comparison: 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both sulfonamide and hydroxybenzoic acid groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may only contain one of these functional groups. For example, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid lacks the hydroxybenzoic acid moiety, which may result in different chemical behavior and biological effects.
Properties
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)12-5-3-4-10(8-12)11-6-7-13(15(18)19)14(17)9-11/h3-9,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCWNRQAXIBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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